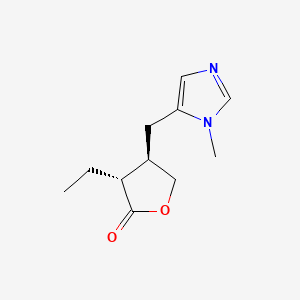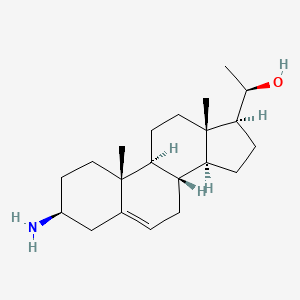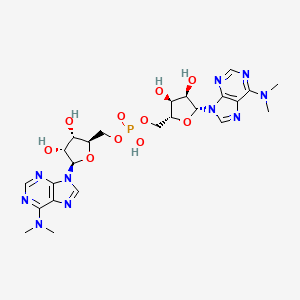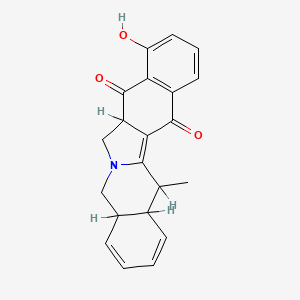
Pentyltriethoxysilane
Vue d'ensemble
Description
Pentyltriethoxysilane is a silane compound that plays a crucial role in surface modification and the synthesis of silicon-based materials. Its utility in promoting adhesion between various substrates makes it valuable for applications in materials science and engineering.
Synthesis Analysis
The synthesis of silane compounds like this compound often involves Grignard reactions or hydrolysis and condensation reactions. For example, fluoro-substituted polysiloxanes have been synthesized using similar silanes, highlighting the versatility of silane chemistry in producing silicon-based polymers with high fluorine content (Zhao & Mark, 1992).
Molecular Structure Analysis
The molecular structure of silane compounds significantly influences their reactivity and properties. For instance, studies on pentasila-1,4-diene have shown how homoconjugation between Si═Si double bonds through a SiMe2 unit can affect absorption characteristics, demonstrating the intricate relationship between molecular structure and optical properties (Kosai et al., 2017).
Chemical Reactions and Properties
Silane compounds undergo various chemical reactions, such as hydrolysis and condensation, to form siloxane bonds. The study on the hydrolysis of n-amyltriethoxysilane and phenyltriethoxysilane sheds light on the formation of low-molecular-weight partial hydrolysis products and the stabilization of silanol functions against further condensation, revealing the complex chemistry of silanes (Sprung & Guenther, 1958).
Physical Properties Analysis
The physical properties of silane compounds, such as their solubility, phase behavior, and thermal stability, are essential for their application in materials science. Research on the preparation and separation properties of LTA membranes using 3-aminopropyltriethoxysilane as a covalent linker demonstrates the impact of silane chemistry on the development of advanced materials with specific separation capabilities (Huang et al., 2010).
Chemical Properties Analysis
Silanes' chemical properties, including reactivity towards hydrolysis, condensation, and their ability to form covalent bonds with organic and inorganic substrates, are crucial for their use in coatings, adhesives, and sealants. The synthesis and characterization of 3-azidopropylsilatrane from 3-chloropropyltriethoxysilane highlight the versatility of silane chemistry in creating compounds with novel structures and potential applications (Singh et al., 2010).
Applications De Recherche Scientifique
Surface Modification and Adhesion
Pentyltriethoxysilane is commonly used in surface modification to promote adhesion between various substrates. Thin films of silanes, such as 3-aminopropyltriethoxysilane (APTES), are frequently employed for their adhesion-promoting properties between silica substrates and materials like organic or metallic components. This application is crucial in diverse fields, including advanced composites and biomolecular lab-on-a-chip systems. Research by Howarter and Youngblood (2006) in "Langmuir" has addressed the optimization of silanization methods for achieving consistently aminated surfaces, essential for improved adhesion (Howarter & Youngblood, 2006).
Biomedical Applications
In the field of biomedicine, this compound derivatives are used for surface functionalization to enhance the properties of biomaterials. For instance, aminopropyltriethoxysilane (APTS) has been utilized for modifying nanohydroxyapatite surfaces in potential biomedical applications. The study by Wang et al. (2011) in the "International Journal of Nanomedicine" demonstrates how APTS-mediated surface modification of nanohydroxyapatite could lead to its use in a broad range of biomedical applications, including drug delivery and medical imaging (Wang et al., 2011).
Material Durability Enhancement
Silane compounds, including this compound, are also used in improving the durability of materials like concrete. Shen et al. (2019) in "Construction and Building Materials" investigated the use of 3-Aminopropyltriethoxysilane (APS) as a corrosion inhibitor in reinforced concrete. Their findings suggest that APS can significantly enhance the durability of reinforced concrete, demonstrating a vital application in construction and building materials (Shen et al., 2019).
Molecular Imprinting
This compound derivatives are instrumental in molecular imprinting technologies. A study by Wang et al. (2020) in "RSC Advances" highlights the dual roles of 3-Aminopropyltriethoxysilane in the preparation of molecularly imprinted silica particles. These particles are designed for specific recognition of target molecules, a critical aspect in areas like sensor development and biomolecular recognition (Wang et al., 2020).
Safety and Hazards
Orientations Futures
While specific future directions for Pentyltriethoxysilane are not mentioned in the search results, one paper discusses its use in creating composites with polyhexafluoropropylene, one of the most indifferent and adhesion-lacking polymers existing . This suggests potential applications in the development of new materials and technologies.
Propriétés
IUPAC Name |
triethoxy(pentyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26O3Si/c1-5-9-10-11-15(12-6-2,13-7-3)14-8-4/h5-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVAUDREWWXPRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[Si](OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042491 | |
| Record name | Triethoxypentylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2761-24-2 | |
| Record name | Pentyltriethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2761-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Pentyltriethoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002761242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, triethoxypentyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triethoxypentylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethoxypentylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.573 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTYLTRIETHOXYSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFV7IN6V4J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Pentyltriethoxysilane (PTS) modify the properties of nanoporous membranes and influence solvent diffusion?
A1: PTS acts as a surface modifier for nanoporous membranes like silica and zirconia. It achieves this by reacting with the hydroxyl groups present on the membrane surface through a process called silane coupling. This grafting process introduces pentyl chains onto the membrane surface and within the pore channels. [, ]
- Reduced Pore Size: The grafted pentyl chains effectively decrease the pore size of the membrane. For instance, PTS functionalization reduces the pore size of hollow nanoporous silica particles (HNSPs) from 2.54 nm to approximately 1.5 nm. []
- Altered Surface Energy (γsv): The introduction of pentyl chains renders the membrane surface more hydrophobic. This is evident from the increased water contact angles observed after PTS grafting. []
- Surface Interactions: The modified surface energy influences the affinity of different solvents to the membrane. Solvents with lower surface tension are more affected by the pore size, while those with higher surface tension are more influenced by the surface energy. []
Q2: How does this compound (PTS) functionalization of Hollow Nanoporous Silica Particles (HNSPs) impact the controlled release of ferulic acid?
A2: PTS functionalization of HNSPs provides a controllable means to tune the release rate of encapsulated molecules like ferulic acid. [] Here's how:
- Controlled Diffusion: The reduced pore size after PTS grafting creates a more significant barrier for ferulic acid diffusion, leading to a slower release rate compared to unmodified HNSPs. []
- Solvent Influence: The release rate also depends on the solvent used. For instance, ferulic acid release was slower in ethanol than in deionized water from PTS-modified HNSPs. This suggests a combined effect of solvent penetration ability and the interaction of ferulic acid with both the solvent and the modified HNSP surface. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-bromo-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B1218922.png)

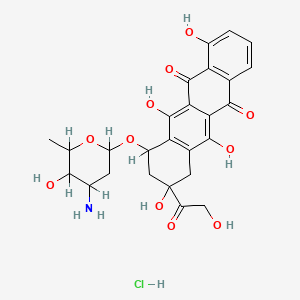

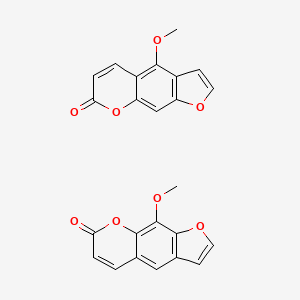
![4-[(Dimethylamino)methyl]benzaldehyde](/img/structure/B1218930.png)
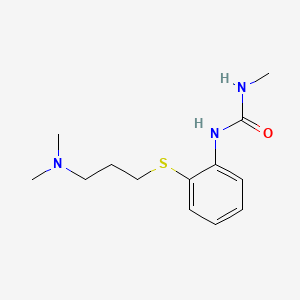
![(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1218932.png)

